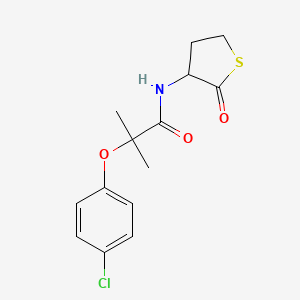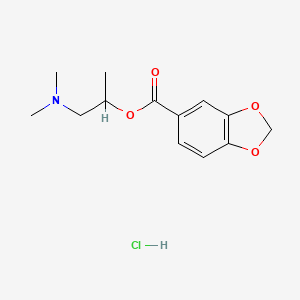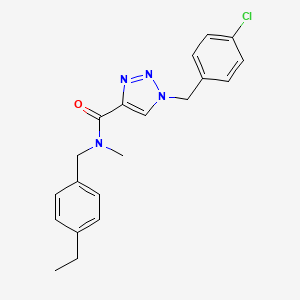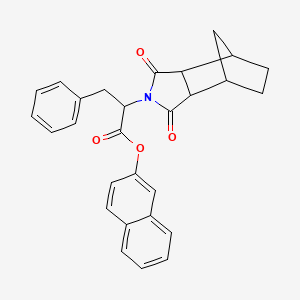
2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide is a synthetic organic compound with a molecular formula of C12H12ClNO3S. This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and an oxothiolan ring. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide typically involves the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the methyl group: The intermediate is then reacted with a methylating agent to introduce the methyl group.
Formation of the oxothiolan ring: The final step involves the cyclization of the intermediate with a thiolane derivative to form the oxothiolan ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include alkylating agents, methylating agents, and thiolane derivatives.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenoxy group.
Reduction: Reduction reactions can occur at the oxothiolan ring.
Substitution: The chlorophenoxy group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Products include chlorophenoxy derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the oxothiolan ring.
Substitution: Substituted chlorophenoxy compounds.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, while the oxothiolan ring can form covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 2-(4-chlorophenoxy)-N-(2-oxothiolan-3-yl)acetamide
- 2-(4-chlorophenoxy)-N-(2-oxothiolan-3-yl)propionamide
Comparison:
- Structural Differences: The main difference lies in the presence of the methyl group in 2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide, which is absent in the similar compounds.
- Chemical Properties: The methyl group can influence the compound’s reactivity and interaction with other molecules.
- Applications: While all these compounds have similar applications, the presence of the methyl group can enhance the compound’s biological activity and specificity.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-oxothiolan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-14(2,19-10-5-3-9(15)4-6-10)13(18)16-11-7-8-20-12(11)17/h3-6,11H,7-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYICQFHVPMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCSC1=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-cyclohexyl-benzenesulfonamide](/img/structure/B4055745.png)
![N-butyl-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4055758.png)


![3-(1H-imidazol-1-yl)-N-{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-propanamine](/img/structure/B4055777.png)
![12-oxa-4,8-dithia-6-azapentacyclo[11.8.0.02,10.03,7.016,21]henicosa-1(13),3(7),14,16,18,20-hexaen-5-one](/img/structure/B4055783.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B4055794.png)
![2-{[4-(4-ethoxyphenyl)phthalazin-1-yl]sulfanyl}-N-phenylacetamide](/img/structure/B4055806.png)

![(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4055815.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4055827.png)
